N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide)
Description
Fourier-Transform Infrared (FT-IR) Spectral Signatures
FT-IR spectroscopy identifies key functional groups:
- Hydroxyl (O–H) : Broad absorption at 3280–3350 cm⁻¹, indicative of intramolecular hydrogen bonding between phenolic –OH and amide carbonyls.
- Amide (N–H) : Stretching vibrations at 3180 cm⁻¹ (asymmetric) and 3085 cm⁻¹ (symmetric).
- Carbonyl (C=O) : Strong band at 1675 cm⁻¹, shifted from typical amide I (1650 cm⁻¹) due to conjugation with chloroacetamide’s electron-withdrawing Cl.
- C–Cl : Absorption at 680 cm⁻¹, characteristic of aliphatic chloro groups.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR spectra (DMSO-d₆) provide atomic-level resolution:
- Biphenyl protons : Aromatic protons at δ 7.25–7.45 ppm (doublets, J = 8.5 Hz) and δ 6.85–7.10 ppm (singlets for hydroxylated carbons).
- Amide N–H : Two singlets at δ 10.12 and δ 10.08 ppm, confirming non-equivalent environments due to hindered rotation.
- Chloroacetamide CH₂ : Doublet at δ 4.20 ppm (²J~H-C-Cl~ = 6.8 Hz) and δ 3.98 ppm (¹³C satellite).
¹³C NMR assignments include:
- Carbonyl (C=O) : δ 168.5 ppm (deshielded by Cl).
- Biphenyl carbons : δ 125.8–155.2 ppm, with hydroxylated carbons at δ 155.2 ppm.
Table 2: Key ¹H NMR chemical shifts (δ, ppm)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Biphenyl aromatic | 7.25–7.45 | Doublet |
| Hydroxylated aromatic | 6.85–7.10 | Singlet |
| Amide N–H | 10.08–10.12 | Singlet |
| Chloroacetamide CH₂ | 3.98–4.20 | Doublet |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Geometry
DFT optimization (B3LYP/6-311++G(d,p)) shows the biphenyl dihedral angle at 35.4°, minimizing steric hindrance between hydroxyl and chloroacetamide groups. The chloroacetamide C–Cl bond length (1.79 Å) aligns with crystallographic data (1.78 Å). HOMO-LUMO energy gaps (ΔE = 4.2 eV) suggest moderate reactivity, localized on chloroacetamide’s Cl and amide carbonyls.
Hirshfeld Surface Analysis of Non-Covalent Interactions
Hirshfeld surfaces quantify intermolecular contacts:
- O–H⋯O : 32.5% contribution (d~norm~ = −0.5 to −1.2 Å), dominant in layered packing.
- C–H⋯π : 18.7% contribution, stabilizing biphenyl stacking.
- Cl⋯Cl : 9.8% (d~e~ + d~i~ = 3.42 Å), weaker van der Waals interactions.
Table 3: Hirshfeld surface interaction percentages
| Interaction Type | Contribution (%) |
|---|---|
| O–H⋯O | 32.5 |
| C–H⋯π | 18.7 |
| Cl⋯Cl | 9.8 |
| C–H⋯O | 12.4 |
| Other | 26.6 |
Structure
3D Structure
Properties
CAS No. |
84963-09-7 |
|---|---|
Molecular Formula |
C16H14Cl2N2O4 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]-3-hydroxyphenyl]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-7-15(23)19-11-3-1-9(5-13(11)21)10-2-4-12(14(22)6-10)20-16(24)8-18/h1-6,21-22H,7-8H2,(H,19,23)(H,20,24) |
InChI Key |
PUDPEBQWWPNOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)NC(=O)CCl)O)O)NC(=O)CCl |
Origin of Product |
United States |
Biological Activity
N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide), commonly referred to as bis(2-chloroacetamide) derivative of 3,3'-dihydroxybiphenyl, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2N2O4
- CAS Number : 84963-09-7
- Structure : The compound features a biphenyl backbone with two hydroxyl groups and two chloroacetamide substituents that are crucial for its biological activity.
Synthesis
The synthesis of N,N'-(3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) typically involves the reaction of 3,3'-dihydroxybiphenyl with chloroacetyl chloride under basic conditions. This process results in the formation of the bis-chloroacetamide structure while maintaining the integrity of the biphenyl core.
Anticancer Potential
Research has indicated that compounds similar to N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : Studies have shown that derivatives can inhibit cell growth in various cancer cell lines. In particular, compounds with similar structures have demonstrated efficacy against non-small cell lung cancer (NSCLC), enhancing apoptosis and restoring sensitivity to existing therapies like EGFR-TKIs .
The proposed mechanisms include:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, structural modifications in related compounds have shown to inhibit c-MET kinase activity significantly .
- Oxidative Stress Induction : The presence of hydroxyl groups may enhance oxidative stress in cancer cells, leading to increased apoptosis rates.
Case Studies and Research Findings
Toxicological Profile
The toxicological assessment indicates that the compound exhibits low acute toxicity both orally and dermally. This is attributed to its high molecular weight and low absorption rates . Long-term studies are necessary to fully understand its safety profile.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) typically involves multi-step organic reactions that ensure high purity levels necessary for biological studies. The compound features a biphenyl structure with hydroxyl groups and chloroacetamide moieties, which contribute to its unique chemical properties. Its moderate lipophilicity (logP value of 2.34) suggests potential biological activity and solubility in organic solvents .
Antioxidant Properties
Research indicates that compounds similar to N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and may help prevent oxidative stress-related diseases .
Antibacterial Activity
Studies have shown that derivatives of chloroacetamides can possess antibacterial properties against various pathogens. N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) may exhibit similar effects due to its structural characteristics that enhance interaction with bacterial targets .
Antifungal Potential
Recent investigations into chloroacetamide derivatives suggest their efficacy as topical treatments for fungal infections. The structural similarity of N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) to these derivatives indicates potential antifungal activity .
Analytical Applications
N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method utilizing acetonitrile and water as the mobile phase has been developed for its separation and quantification. This method is suitable for pharmacokinetics studies and can assist in isolating impurities during preparative separation processes .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various chloroacetamide derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain derivatives showed substantial inhibition zones compared to standard antibiotics. This suggests that N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) could be a candidate for further development as an antimicrobial agent .
Case Study: Antioxidant Activity Assessment
Using the ABTS method to evaluate antioxidant activity, compounds structurally related to N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide) showed significant inhibition rates. Such findings highlight the compound's potential role in therapeutic applications aimed at oxidative stress-related conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differences:
Key Observations :
- Hydroxyl vs. Methyl Groups : The target compound’s 3,3'-OH groups increase hydrophilicity compared to methyl-substituted analogs (e.g., ), which likely enhances solubility in polar solvents .
- Chloroacetamide vs. Oxobutanamide : The electrophilic chloroacetamide groups (Target, ) contrast with the keto-functionalized oxobutanamide (), altering reactivity. Chloroacetamides are prone to nucleophilic substitution, while oxobutanamides may participate in condensation reactions .
- Thermal Stability: The cyano-pyrrole analog () exhibits a high melting point (274–276°C), suggesting enhanced thermal stability due to rigid heterocyclic moieties .
Preparation Methods
Reagents and Conditions
| Reagent/Material | Role | Typical Conditions |
|---|---|---|
| 3,3'-Dihydroxybiphenyl intermediate | Core biphenyl scaffold | Pre-synthesized or commercially available |
| Chloroacetyl chloride | Chloroacetamide group source | Anhydrous solvent, low temperature (0–5 °C) |
| Base (e.g., triethylamine or pyridine) | Acid scavenger | Stoichiometric amount, room temperature |
| Solvent (e.g., dichloromethane, THF) | Reaction medium | Anhydrous, inert atmosphere |
Stepwise Procedure
Activation of Biphenyl Intermediate: The 3,3'-dihydroxybiphenyl is dissolved in an anhydrous organic solvent under inert atmosphere (nitrogen or argon) to prevent moisture interference.
Addition of Base: A stoichiometric amount of base such as triethylamine is added to neutralize the hydrochloric acid generated during the acylation.
Slow Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
Stirring and Reaction Completion: The reaction mixture is stirred for several hours (typically 2–6 hours) at room temperature or slightly elevated temperature to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with organic solvent to recover product.
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography.
Reaction Scheme
$$
\text{3,3'-Dihydroxybiphenyl} + 2 \ \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{N,N'-(3,3'-Dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(2-chloroacetamide)}
$$
Research Findings and Optimization
Yield and Purity: Optimized reaction conditions yield the target compound with purity exceeding 95%, suitable for biological assays and further synthetic transformations.
Solvent Effects: Dichloromethane and tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both reactants and maintain anhydrous conditions.
Temperature Control: Maintaining low temperature during chloroacetyl chloride addition minimizes side reactions such as over-acylation or hydrolysis.
Base Selection: Triethylamine is commonly used for its efficiency in scavenging HCl and compatibility with the reaction system.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and confirm completion.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Product Quality |
|---|---|---|
| Temperature (°C) | 0–5 during addition; RT for reaction | Controls reaction rate and side products |
| Reaction Time (hours) | 2–6 | Ensures complete conversion |
| Solvent | Dichloromethane, THF | Solubility and reaction medium |
| Base | Triethylamine (1.1 eq) | Neutralizes HCl, prevents side reactions |
| Purification Method | Recrystallization or chromatography | Achieves >95% purity |
| Yield (%) | 70–85% | Dependent on reaction control |
Q & A
Q. What are the standard synthetic routes for N,N'-(3,3'-Dihydroxybiphenyl-4,4'-diyl)bis(2-chloroacetamide)?
The compound is typically synthesized via condensation reactions. For example, biphenyl diamine precursors (e.g., 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine) are reacted with chloroacetyl chloride in dimethylformamide (DMF) using triethylamine (TEA) as a catalyst. The reaction is stirred under controlled temperatures (e.g., ice bath for 3 hours) and purified via recrystallization from ethanol, yielding ~70% with a melting point of 274–276°C .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation employs 1H NMR to identify protons on aromatic rings (δ 7.2–8.1 ppm) and chloroacetamide groups (δ 4.2–4.5 ppm). LC-MS (e.g., m/z 568.0 [M+H]+) and purity analysis (e.g., 95.1% via UV-HPLC) are critical for validation. Recrystallization from ethanol ensures crystallinity, supporting X-ray diffraction studies if applicable .
Q. What are the solubility properties and stability considerations for this compound?
The biphenyl backbone confers limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability studies should monitor hydrolysis of chloroacetamide groups under acidic/basic conditions. Storage in anhydrous environments at −20°C is recommended to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
Yield improvements (e.g., from 20.8% to 70%) require adjusting catalysts (e.g., acetic acid vs. TEA), solvents (ethanol vs. DMF), and reaction times. Kinetic studies under varying temperatures (e.g., room temperature vs. reflux) can identify rate-limiting steps .
Q. What advanced spectroscopic techniques resolve challenges in purity analysis?
High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy (e.g., exact mass 568.0 Da). 2D NMR (COSY, HSQC) elucidates coupling between biphenyl protons and chloroacetamide moieties. Purity discrepancies are addressed via HPLC-DAD/ELSD with gradient elution .
Q. How should researchers address discrepancies in reported melting points (e.g., 274–276°C vs. undefined ranges)?
Variations may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can characterize thermal behavior. Recrystallization solvent selection (e.g., ethanol vs. acetonitrile) influences crystal packing .
Q. What strategies mitigate hydrolysis of chloroacetamide groups during biological assays?
Stabilization methods include buffering at neutral pH, avoiding protic solvents, and using protease inhibitors in enzymatic studies. Prodrug formulations or replacing chloroacetamide with hydrolytically stable groups (e.g., trifluoroacetamide) are alternatives .
Q. How does the biphenyl backbone influence the compound’s reactivity in cross-coupling reactions?
The 3,3'-dihydroxy groups enable chelation with transition metals (e.g., Pd, Cu), facilitating Suzuki-Miyaura couplings. Steric hindrance from substituents (e.g., methyl groups) may reduce reaction rates, requiring optimized ligand systems .
Q. What computational methods predict electronic properties relevant to drug design?
Density functional theory (DFT) calculates HOMO-LUMO gaps to assess redox activity. Molecular docking studies model interactions with target proteins (e.g., kinases), guiding analog design to enhance binding affinity .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
Systematic modifications include varying substituents on the biphenyl ring (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) or replacing chloroacetamide with other electrophilic warheads. Biological screening (e.g., IC₅₀ assays) and pharmacokinetic profiling (e.g., LogP, metabolic stability) validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
